molecular formula C21H25ClN4OS B13437788 Dehydroxy Mirabegron Hydrochloride Salt

Dehydroxy Mirabegron Hydrochloride Salt

Cat. No.: B13437788
M. Wt: 417.0 g/mol
InChI Key: OMRYTBQEBNGRTF-UHFFFAOYSA-N
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Description

Dehydroxy Mirabegron Hydrochloride Salt is a chemical compound identified by the CAS number 1581284-79-8. It is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist used primarily in the treatment of overactive bladder. This compound is often used in analytical method development, method validation, and quality control applications for the commercial production of Mirabegron .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroxy Mirabegron Hydrochloride Salt involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in a solvent, optionally in the presence of a base and/or catalyst. This reaction yields ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol. Further reduction and reaction with another compound yield Mirabegron, which can be converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dehydroxy Mirabegron Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions include intermediate compounds like ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide and ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol, which are further processed to yield this compound .

Mechanism of Action

Dehydroxy Mirabegron Hydrochloride Salt, as an impurity of Mirabegron, does not have a direct mechanism of action. Mirabegron itself is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of urgency and frequency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroxy Mirabegron Hydrochloride Salt is unique as an impurity in the synthesis of Mirabegron. Its presence and characterization are crucial for ensuring the quality and efficacy of the final therapeutic product. Unlike other compounds used for overactive bladder, this compound itself is not used therapeutically but plays a vital role in the production and quality control of Mirabegron .

Properties

Molecular Formula

C21H25ClN4OS

Molecular Weight

417.0 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C21H24N4OS.ClH/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16;/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26);1H

InChI Key

OMRYTBQEBNGRTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N.Cl

Origin of Product

United States

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